molecular formula C21H17BrN4OS B11040214 N'-[(E)-(4-bromophenyl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide

N'-[(E)-(4-bromophenyl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide

Cat. No.: B11040214
M. Wt: 453.4 g/mol
InChI Key: CVHQQPZBVHLOBA-FSJBWODESA-N
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Description

N’-[(E)-(4-BROMOPHENYL)METHYLENE]-4,6-DIMETHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE is a complex organic compound with a unique structure that combines a thieno[2,3-b]pyridine core with a pyrrole ring and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-BROMOPHENYL)METHYLENE]-4,6-DIMETHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE typically involves the condensation of 4-bromobenzaldehyde with 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-BROMOPHENYL)METHYLENE]-4,6-DIMETHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(4-BROMOPHENYL)METHYLENE]-4,6-DIMETHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-BROMOPHENYL)METHYLENE]-4,6-DIMETHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or binding to receptors involved in disease pathways. Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-BROMOPHENYL)METHYLENE]-4,6-DIMETHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE is unique due to the presence of the bromophenyl group, which allows for further functionalization and potential applications in various fields

Properties

Molecular Formula

C21H17BrN4OS

Molecular Weight

453.4 g/mol

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C21H17BrN4OS/c1-13-11-14(2)24-21-17(13)18(26-9-3-4-10-26)19(28-21)20(27)25-23-12-15-5-7-16(22)8-6-15/h3-12H,1-2H3,(H,25,27)/b23-12+

InChI Key

CVHQQPZBVHLOBA-FSJBWODESA-N

Isomeric SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)N/N=C/C3=CC=C(C=C3)Br)N4C=CC=C4)C

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NN=CC3=CC=C(C=C3)Br)N4C=CC=C4)C

Origin of Product

United States

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